Cpda

Description

Structure

3D Structure

Properties

IUPAC Name |

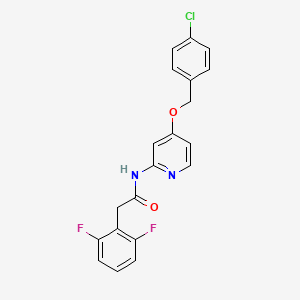

N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISJHCLTIVIGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CPDA Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Citrate-Phosphate-Dextrose-Adenine (CPDA) solution, a critical anticoagulant and preservative used in the storage of whole blood and red blood cell concentrates. This document delves into the synergistic effects of its components, the biochemical pathways involved in red blood cell preservation, and the key experimental protocols used to evaluate its efficacy.

Core Mechanism of Action

This compound solution is a meticulously formulated aqueous solution designed to prevent coagulation and maintain the viability and function of red blood cells (RBCs) during storage. Its efficacy lies in the synergistic action of its four key components: citrate, phosphate, dextrose, and adenine. The addition of adenine in this compound-1 extends the storage life of whole blood to 35 days, a significant improvement over its predecessor, CPD (Citrate-Phosphate-Dextrose), which allows for 28 days of storage.[1][2]

Component Functions

-

Citrate: Acts as the primary anticoagulant by chelating ionized calcium (Ca²⁺) in the blood.[1][3] Calcium is an essential cofactor in the coagulation cascade; its sequestration effectively prevents the formation of blood clots.

-

Phosphate: Serves as a buffer, helping to maintain the pH of the stored blood.[1][3] During storage, anaerobic glycolysis in RBCs produces lactic acid, which can lower the pH. The phosphate buffer system counteracts this acidification, preserving the function of pH-sensitive enzymes crucial for RBC metabolism.

-

Dextrose (Glucose): Functions as the primary energy source for stored RBCs.[1][3] Red blood cells lack mitochondria and are entirely dependent on glycolysis for the production of adenosine triphosphate (ATP). Dextrose fuels this pathway, providing the necessary energy to maintain ion gradients, cell shape, and overall viability.

-

Adenine: Acts as a substrate for the synthesis of ATP.[1][4] Over time, ATP levels in stored RBCs decline. Adenine is incorporated into the adenine nucleotide pool, allowing RBCs to synthesize new ATP, thereby extending their post-transfusion viability.[1]

Biochemical Pathways and Signaling

The preservation of red blood cells in this compound solution is intrinsically linked to the metabolic pathways that govern their energy production and redox state. The cold storage conditions (1-6°C) significantly slow down metabolic rates, but do not halt them entirely. The "storage lesion" refers to the collection of biochemical and biomechanical changes that occur in RBCs during storage.

Glycolysis and ATP Production

The primary metabolic pathway active in stored RBCs is the Embden-Meyerhof pathway (glycolysis). Dextrose from the this compound solution is taken up by the RBCs and metabolized to pyruvate, generating a net of two molecules of ATP. This ATP is vital for powering ion pumps (like the Na⁺/K⁺-ATPase) that maintain the electrochemical gradients across the RBC membrane, which are essential for cell volume regulation and integrity.

The Rapoport-Luebering Shunt and 2,3-Diphosphoglycerate (2,3-DPG)

A crucial branch of glycolysis in RBCs is the Rapoport-Luebering shunt, which produces 2,3-diphosphoglycerate (2,3-DPG). 2,3-DPG is a vital allosteric effector that binds to deoxyhemoglobin and decreases its affinity for oxygen, thereby facilitating oxygen release to the tissues. During storage, particularly in the acidic environment that develops, the activity of the enzymes in this shunt is reduced, leading to a rapid decline in 2,3-DPG levels. This depletion is a significant component of the storage lesion.

The Pentose Phosphate Pathway (PPP) and Oxidative Stress

The pentose phosphate pathway (PPP) is another critical metabolic route in RBCs. It produces NADPH, which is essential for maintaining a reduced intracellular environment and protecting the cell from oxidative damage. NADPH is a cofactor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH). GSH, in turn, is a key antioxidant that detoxifies reactive oxygen species.

Quantitative Data on Red Blood Cell Storage in this compound-1

The following tables summarize the key quantitative changes observed in red blood cells during storage in this compound-1 solution.

Table 1: Hematological Changes in this compound-1 Stored Whole Blood

| Storage Day | RBC Count (x10¹²/L) | Hemoglobin (g/dL) | Hematocrit (%) | MCV (fL) | MCH (pg) | MCHC (g/dL) | WBC (x10⁹/L) | Platelets (x10⁹/L) |

| 0 | 4.5 ± 0.5 | 13.5 ± 1.5 | 40 ± 4 | 88 ± 5 | 30 ± 2 | 34 ± 1 | 7.0 ± 2.0 | 250 ± 50 |

| 7 | 4.4 ± 0.5 | 13.2 ± 1.5 | 39 ± 4 | 89 ± 5 | 29.8 ± 2 | 33.5 ± 1 | 6.0 ± 1.8 | 150 ± 40 |

| 14 | 4.3 ± 0.5 | 12.9 ± 1.5 | 38 ± 4 | 90 ± 5 | 29.6 ± 2 | 33 ± 1 | 5.0 ± 1.5 | 100 ± 30 |

| 21 | 4.2 ± 0.5 | 12.6 ± 1.5 | 37 ± 4 | 91 ± 5 | 29.4 ± 2 | 32.5 ± 1 | 4.0 ± 1.2 | 70 ± 20 |

| 28 | 4.1 ± 0.5 | 12.3 ± 1.5 | 36 ± 4 | 92 ± 5 | 29.2 ± 2 | 32 ± 1 | 3.0 ± 1.0 | 50 ± 15 |

| 35 | 4.0 ± 0.5 | 12.0 ± 1.5 | 35 ± 4 | 93 ± 5 | 29.0 ± 2 | 31.5 ± 1 | 2.0 ± 0.8 | 30 ± 10 |

Values are represented as mean ± standard deviation and are compiled from typical data found in the literature.

Table 2: Biochemical Changes in this compound-1 Stored Red Blood Cells

| Storage Day | ATP (% of initial) | 2,3-DPG (% of initial) | Plasma K⁺ (mEq/L) | Plasma Na⁺ (mEq/L) | Hemolysis (%) |

| 0 | 100 | 100 | 4.0 ± 0.5 | 170 ± 5 | < 0.1 |

| 7 | 95 ± 5 | 50 ± 10 | 15 ± 3 | 165 ± 5 | 0.2 ± 0.1 |

| 14 | 90 ± 5 | < 10 | 30 ± 5 | 160 ± 5 | 0.4 ± 0.1 |

| 21 | 85 ± 5 | < 5 | 45 ± 5 | 155 ± 5 | 0.6 ± 0.2 |

| 28 | 75 ± 10 | < 5 | 60 ± 5 | 150 ± 5 | 0.8 ± 0.2 |

| 35 | > 70 | < 5 | 75 ± 5 | 145 ± 5 | < 1.0 |

Values are represented as mean ± standard deviation and are compiled from typical data found in the literature. The acceptable limit for hemolysis at the end of the storage period is typically <1% in the United States and <0.8% in Europe.

Experimental Protocols

The evaluation of the efficacy of this compound solution and the quality of stored red blood cells involves a battery of standardized tests. Below are detailed methodologies for key experiments.

Measurement of Red Blood Cell ATP

Principle: The luciferin-luciferase bioluminescence assay is a highly sensitive method for quantifying ATP. In the presence of ATP and oxygen, the enzyme luciferase catalyzes the oxidation of luciferin, resulting in light emission. The intensity of the emitted light is directly proportional to the ATP concentration.

Protocol:

-

Sample Preparation:

-

Collect a 100 µL aliquot of the red blood cell concentrate.

-

Lyse the red blood cells by adding 900 µL of ice-cold deionized water and vortexing for 10 seconds.

-

Deproteinize the sample by adding 100 µL of 10% trichloroacetic acid (TCA), vortexing, and incubating on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of ATP.

-

In a luminometer-compatible 96-well plate, add 10 µL of the deproteinized sample or ATP standard to each well.

-

Add 90 µL of a luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

-

Calculation:

-

Determine the ATP concentration in the samples by comparing their luminescence values to the standard curve.

-

Normalize the ATP concentration to the hemoglobin content of the original sample, typically expressed as µmol ATP per gram of hemoglobin.

-

Measurement of Red Blood Cell 2,3-DPG

Principle: The concentration of 2,3-DPG can be measured enzymatically. The assay is based on the conversion of 2,3-DPG to 3-phosphoglycerate by the enzyme 2,3-DPG phosphatase, with the subsequent reactions coupled to the oxidation of NADH to NAD⁺, which can be monitored spectrophotometrically at 340 nm.

Protocol:

-

Sample Preparation:

-

Prepare a red blood cell lysate as described for the ATP assay (without the deproteinization step).

-

-

Assay Procedure:

-

Use a commercially available 2,3-DPG assay kit.

-

In a cuvette, mix the RBC lysate with the reaction buffer provided in the kit, which contains the necessary enzymes and substrates (excluding 2,3-DPG phosphatase).

-

Measure the initial absorbance at 340 nm (A₁).

-

Initiate the reaction by adding 2,3-DPG phosphatase.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Measure the final absorbance at 340 nm (A₂).

-

-

Calculation:

-

The change in absorbance (A₁ - A₂) is proportional to the amount of NADH oxidized, and thus to the initial concentration of 2,3-DPG.

-

Calculate the 2,3-DPG concentration using the molar extinction coefficient of NADH and normalize to the hemoglobin concentration.

-

Measurement of Hemolysis

Principle: Hemolysis, the rupture of red blood cells, releases hemoglobin into the surrounding plasma or supernatant. The degree of hemolysis can be quantified by measuring the concentration of free hemoglobin in the supernatant using spectrophotometry.

Protocol:

-

Sample Preparation:

-

Centrifuge a sample of the stored blood unit at 2,000 x g for 10 minutes to pellet the intact red blood cells.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

Assay Procedure:

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer. A reference wavelength (e.g., 700 nm) may be used to correct for turbidity.

-

Alternatively, use a dedicated hemoglobin analyzer.

-

-

Calculation:

-

The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(100 - Hematocrit) x Plasma Hemoglobin (g/dL)] / Total Hemoglobin (g/dL)

-

Total hemoglobin is measured in a well-mixed sample from the blood unit.

-

Conclusion

The this compound solution represents a cornerstone of modern blood banking, enabling the safe and effective storage of red blood cells for transfusion. Its mechanism of action is a finely tuned interplay of anticoagulation, pH buffering, and metabolic support that collectively mitigates the detrimental effects of the storage lesion. A thorough understanding of the biochemical principles and the quantitative changes that occur during storage is paramount for researchers and professionals in the field of drug development and transfusion medicine, as it provides the foundation for the development of improved blood preservation strategies.

References

- 1. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Red cell hemolysis during processing and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-Depth Technical Guide to CPDA-1 in Blood Preservation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the components of Citrate-Phosphate-Dextrose-Adenine (CPDA-1) solution and their respective functions in the preservation of red blood cells (RBCs). It details the biochemical mechanisms of action, presents quantitative data, outlines key experimental protocols for quality assessment, and visualizes complex pathways and workflows.

Core Components of this compound-1 and Their Functions

This compound-1 is an anticoagulant and preservative solution integral to blood banking, extending the shelf life of whole blood and red blood cell concentrates to 35 days.[1] Its efficacy lies in the synergistic action of its four key components: citrate, phosphate, dextrose, and adenine. Each component addresses specific challenges associated with the storage of red blood cells, collectively mitigating the "storage lesion"—a series of biochemical and biomechanical changes that occur in stored blood.

Quantitative Composition of this compound-1

The precise formulation of this compound-1 is critical to its function. The table below summarizes the typical concentrations of each component in a standard 63 mL solution used for the collection of 450 mL of whole blood.

| Component | Chemical Name | Concentration (g/63 mL) | Molar Concentration (approx.) | Primary Function |

| Dextrose (monohydrate) | D-Glucose monohydrate | 2.0 g | 15.7 mM | Energy substrate for RBC glycolysis |

| Sodium Citrate (dihydrate) | Trisodium citrate dihydrate | 1.66 g | 8.9 mM | Anticoagulant (calcium chelation) |

| Citric Acid (anhydrous) | 2-hydroxypropane-1,2,3-tricarboxylic acid | 0.188 g | 1.5 mM | pH buffer |

| Monobasic Sodium Phosphate (monohydrate) | Sodium dihydrogen phosphate monohydrate | 0.140 g | 1.7 mM | pH buffer; source of phosphate for glycolysis |

| Adenine | 9H-Purin-6-amine | 0.0173 g | 0.2 mM | Substrate for ATP synthesis via salvage pathway |

Data sourced from DailyMed and FDA.report.

Biochemical Pathways in Red Blood Cell Preservation

The viability of stored red blood cells is critically dependent on their ability to generate adenosine triphosphate (ATP). ATP is essential for maintaining ion gradients across the cell membrane, preserving the biconcave shape of the erythrocyte, and ensuring its flexibility. This compound-1 components directly support the metabolic pathways responsible for ATP production.

Glycolysis: The Engine of RBC Metabolism

Mature red blood cells lack mitochondria and are therefore entirely reliant on anaerobic glycolysis for ATP production. Dextrose in the this compound-1 solution serves as the primary fuel for this pathway.

Caption: Glycolytic pathway in stored red blood cells supported by this compound-1.

Phosphate, provided as monobasic sodium phosphate, is a crucial substrate for the generation of 1,3-bisphosphoglycerate, a high-energy intermediate in glycolysis. The metabolism of one molecule of glucose to lactate yields a net gain of two ATP molecules. The accumulation of lactate during storage leads to a decrease in pH, which is buffered by the phosphate and citrate components of the solution.

Adenine and the ATP Salvage Pathway

While glycolysis produces ATP, the adenine nucleotide pool within the RBCs can be depleted over time. Adenine in the this compound-1 solution allows for the synthesis of ATP through the purine salvage pathway. This pathway is less energy-intensive than de novo synthesis.

Caption: Adenine salvage pathway for ATP synthesis in red blood cells.

Adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP). AMP is then successively phosphorylated to adenosine diphosphate (ADP) and finally to ATP, utilizing ATP generated from glycolysis.

Experimental Protocols for Quality Assessment of Stored Red Blood Cells

The quality and viability of stored red blood cells are assessed through a series of in vitro assays. The following are detailed methodologies for key experiments.

Measurement of Hemolysis

Principle: Hemolysis, the rupture of red blood cells, releases free hemoglobin into the supernatant. The concentration of this cell-free hemoglobin can be quantified spectrophotometrically and is a direct measure of red blood cell damage.

Methodology:

-

Sample Preparation:

-

Aseptically collect a sample from the blood bag.

-

Centrifuge the blood sample at 1,500 x g for 10 minutes to pellet the intact red blood cells.

-

Carefully collect the supernatant (plasma).

-

-

Spectrophotometric Analysis:

-

Prepare a 1:10 dilution of the supernatant with a phosphate-buffered saline (PBS) solution.

-

Measure the absorbance of the diluted supernatant at 540 nm using a spectrophotometer. Use PBS as a blank.

-

To determine the total hemoglobin concentration, lyse a separate aliquot of the whole blood sample with a hypotonic solution and measure its absorbance at 540 nm.

-

-

Calculation:

-

The percentage of hemolysis is calculated using the following formula: % Hemolysis = (Absorbance of Supernatant / Absorbance of Lysed Whole Blood) x 100

-

Quantification of ATP Levels

Principle: ATP levels are a critical indicator of the metabolic state and viability of stored red blood cells. The firefly luciferin-luciferase bioluminescence assay is a highly sensitive method for ATP quantification.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized luciferin-luciferase reagent with the provided buffer to create the ATP assay solution.

-

Prepare a series of ATP standards of known concentrations.

-

-

Sample Preparation:

-

Collect a blood sample and immediately place it on ice to halt metabolic activity.

-

Lyse the red blood cells using a trichloroacetic acid (TCA) solution to release intracellular ATP and precipitate proteins.

-

Centrifuge the lysed sample and collect the supernatant containing the ATP.

-

-

Bioluminescence Measurement:

-

In a luminometer-compatible plate, add the ATP assay solution to each well.

-

Add the ATP standards and the prepared sample supernatants to the wells.

-

Immediately measure the light output (luminescence) in a luminometer.

-

-

Data Analysis:

-

Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.

-

Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

-

Determination of 2,3-Diphosphoglycerate (2,3-DPG) Levels

Principle: 2,3-DPG is a crucial modulator of hemoglobin's affinity for oxygen. Its concentration decreases during storage, leading to a "left shift" in the oxygen-hemoglobin dissociation curve and impaired oxygen delivery to tissues. 2,3-DPG levels are typically measured using an enzymatic assay.

Methodology:

-

Sample Preparation:

-

Collect a blood sample and deproteinize it, typically with TCA, similar to the ATP assay preparation.

-

Neutralize the extract with a potassium carbonate solution.

-

-

Enzymatic Assay:

-

The assay is based on the following enzymatic reactions:

-

2,3-DPG is hydrolyzed by 2,3-DPG phosphatase to 3-phosphoglycerate (3-PG).

-

3-PG is then converted to 1,3-bisphosphoglycerate by phosphoglycerate kinase, which consumes ATP.

-

The consumption of NADH in a linked reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase is measured spectrophotometrically at 340 nm.

-

-

Commercial kits are available that contain all the necessary enzymes and reagents. Follow the manufacturer's instructions for reaction setup and incubation times.

-

-

Spectrophotometric Measurement and Calculation:

-

Measure the decrease in absorbance at 340 nm, which is proportional to the amount of 2,3-DPG in the sample.

-

Calculate the 2,3-DPG concentration by comparing the change in absorbance of the sample to that of a known standard.

-

Experimental Workflow for Quality Control

The assessment of stored red blood cells follows a logical workflow to ensure their quality and safety for transfusion.

Caption: Quality control workflow for red blood cells stored in this compound-1.

This comprehensive guide provides the foundational knowledge for understanding the critical role of this compound-1 in blood preservation. The interplay of its components ensures the metabolic and structural integrity of red blood cells, and rigorous quality control, through the experimental protocols outlined, guarantees the safety and efficacy of blood transfusions.

References

An In-depth Technical Guide to CPDA-1 for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Citrate-Phosphate-Dextrose-Adenine (CPDA-1), an essential anticoagulant and preservative solution used in blood banking and laboratory research for the storage of whole blood and red blood cell (RBC) concentrates.

Introduction to this compound-1

This compound-1 is a sterile, non-pyrogenic solution formulated to prevent the coagulation of whole blood and maintain the viability and function of red blood cells during refrigerated storage. By providing essential nutrients and stabilizing agents, this compound-1 extends the shelf-life of whole blood and packed red blood cells to 35 days.[1][2] Its four key components—Citrate, Phosphate, Dextrose, and Adenine—each play a critical role in preserving the metabolic activity and structural integrity of erythrocytes ex vivo.[2] Understanding the function of these components and their impact on RBC physiology is crucial for researchers utilizing stored blood products in experimental settings.

Composition and Function of Components

The efficacy of this compound-1 lies in its multi-component formulation, which addresses the primary challenges of blood storage: coagulation, pH maintenance, and metabolic decline.

The precise composition of this compound-1 solution is standardized for the collection of specific volumes of whole blood. The table below details the components for a standard 63 mL volume of this compound-1 solution, typically used for a 450 mL blood collection.

| Component | Mass in 63 mL Solution | Function |

| Dextrose (monohydrate), USP | 2.0 g | Primary energy substrate for RBCs, fueling glycolysis to generate ATP.[2] |

| Sodium Citrate (dihydrate), USP | 1.66 g | Anticoagulant; chelates free calcium ions (Ca²⁺) in the blood, preventing the coagulation cascade.[2] |

| Citric Acid (anhydrous), USP | 188 mg | In conjunction with sodium citrate, forms a buffer to maintain a stable pH. |

| Monobasic Sodium Phosphate (monohydrate), USP | 140 mg | Acts as a pH buffer and is a source of phosphate, which is essential for ATP and 2,3-DPG synthesis.[2] |

| Adenine, USP | 17.3 mg | Serves as a substrate for the synthesis of ATP, helping to maintain high energy levels in RBCs.[2] |

Source: U.S. Food and Drug Administration (FDA), DailyMed.[1][3]

The synergistic action of this compound-1 components is essential for preserving red blood cell health. Dextrose is metabolized through glycolysis to produce ATP, the primary energy currency of the cell. Adenine is incorporated into the nucleotide pool, allowing RBCs to resynthesize ATP and maintain energy-dependent functions like ion pumping and membrane integrity. The citrate-phosphate buffer system counteracts the acidic byproducts of metabolism, preventing a detrimental drop in pH.

Performance Data in Red Blood Cell Storage

The use of this compound-1 results in measurable preservation of key red blood cell parameters over the 35-day storage period.

| Parameter | Value / Finding | Storage Time |

| 24-Hour Post-Transfusion RBC Survival | Mean of 78.0% (± 8.1%) of transfused cells remain in circulation.[1] | 35 Days |

| Adenosine Triphosphate (ATP) Levels | Remain essentially constant for the first 3 weeks, then decrease.[4] Better maintenance compared to CPD.[4] | 0-35 Days |

| 2,3-Diphosphoglycerate (2,3-DPG) Levels | After an initial hold, levels were 54% (± 12%) of initial values.[1] | 8 Hours |

| Hemolysis | Increases over the storage period. Hemolysis is greater at 35 days than in CPD-stored units at 21 days.[4] | 35 Days |

| Erythrocyte Morphology | Progressive changes observed, including the development of spherocytes and echinocytes over time.[5] | 0-35 Days |

Experimental Protocols

The following protocols provide standardized methodologies for the collection, processing, and quality assessment of blood stored in this compound-1.

This protocol describes the standard procedure for venipuncture to collect whole blood into a this compound-1 blood bag.

-

Donor/Subject Preparation:

-

Verify the identity of the subject.

-

Select a suitable vein, typically the median cubital vein in the antecubital fossa.

-

Apply a tourniquet proximal to the selected site.

-

-

Aseptic Technique:

-

Disinfect the venipuncture site with an appropriate antiseptic wipe (e.g., 70% isopropyl alcohol) using a circular motion and allow it to air dry completely.

-

Do not re-palpate the site after disinfection.

-

-

Venipuncture:

-

Uncap the sterile needle attached to the this compound-1 blood bag.

-

Perform the venipuncture with the needle bevel facing up at a 15-30 degree angle.

-

Once blood flow is established, release the tourniquet.

-

-

Collection and Mixing:

-

Allow the blood to fill the bag to the appropriate volume (e.g., 450 mL). The bag's anticoagulant is sufficient for the specified volume ±10%.

-

Gently mix the blood with the this compound-1 solution at several intervals during collection to ensure proper anticoagulation.

-

-

Completion:

-

Once collection is complete, withdraw the needle and activate the safety guard.

-

Apply pressure to the puncture site with sterile gauze.

-

Seal the tubing and strip the donor tubing to create segments for crossmatching.

-

This protocol outlines the separation of whole blood into PRBCs and plasma.

-

Initial Step: Use a unit of whole blood collected in a this compound-1 primary bag connected to a satellite bag system.

-

Centrifugation:

-

Balance the whole blood unit in a refrigerated centrifuge with a corresponding counterweight.

-

Perform a "heavy spin" centrifugation (e.g., 5000 x g for 5 minutes) at a controlled temperature (2-6°C).[3] This will sediment the red blood cells, leaving plasma supernatant and a "buffy coat" layer (containing leukocytes and platelets) in between.

-

-

Plasma Extraction:

-

Carefully place the centrifuged bag into a plasma extractor (blood press).

-

Slowly apply pressure to express the supernatant plasma into an attached empty satellite bag.[6] Leave the red cell concentrate and a small amount of plasma in the primary bag.

-

-

Storage:

-

Seal the tubing between the primary bag (now containing PRBCs) and the plasma bag.

-

Store the PRBC unit at 2-6°C.

-

This protocol provides a method for quantifying hemolysis in stored PRBCs via spectrophotometry.

-

Sample Preparation:

-

Aseptically obtain a small, well-mixed sample from the PRBC unit.

-

Centrifuge the sample to pellet any intact red blood cells.

-

-

Measurement:

-

Carefully collect the supernatant (plasma).

-

Measure the absorbance of the free hemoglobin in the supernatant using a spectrophotometer at a relevant wavelength (e.g., 541 nm).[5]

-

-

Calculation:

-

Determine the total hemoglobin concentration of the original sample (after lysing all cells).

-

Calculate the percentage of hemolysis using the formula:

-

% Hemolysis = (Free Hb in Plasma / Total Hb) x (100 - Hematocrit)

-

-

This protocol outlines the principle of measuring intracellular ATP using a luciferin-luciferase assay.

-

Principle: The assay relies on the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing a measurable light signal (bioluminescence) that is directly proportional to the ATP concentration.

-

Sample Preparation:

-

Obtain a sample from the PRBC unit.

-

Lyse the red blood cells using a cell lysis reagent to release the intracellular ATP.

-

-

Assay Procedure:

-

Add the cell lysate to a reaction mixture containing firefly luciferase and D-luciferin.

-

Incubate as per the assay kit manufacturer's instructions.

-

-

Measurement:

-

Measure the light output (luminescence) using a luminometer.

-

Quantify the ATP concentration by comparing the sample's signal to a standard curve generated with known ATP concentrations.

-

References

- 1. Anticoagulant Citrate Phosphate Dextrose Adenine Solution, USP (this compound-1) BLOOD-PACK™ Unit [dailymed.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. drugs.com [drugs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. fda.report [fda.report]

- 6. DailyMed - this compound-1- anticoagulant citrate phosphate dextrose adenine solution [dailymed.nlm.nih.gov]

Citrate Phosphate Dextrose Adenine (CPDA-1): A Technical Guide to its Function in Red Blood Cell Preservation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the function of Citrate Phosphate Dextrose Adenine (CPDA-1) as an anticoagulant and preservative solution for red blood cells (RBCs). The document details the role of each component, presents quantitative data on the biochemical changes during storage, outlines key experimental protocols for assessing red blood cell viability, and provides visualizations of the critical metabolic pathways involved.

Core Functions of this compound-1 Components

This compound-1 is a meticulously formulated solution designed to maintain the viability and function of red blood cells for up to 35 days of storage. Each of its four components plays a critical and synergistic role in preventing coagulation and supporting erythrocyte metabolism.

-

Citrate: The primary anticoagulant in the solution, citrate acts by chelating ionized calcium (Ca²⁺) in the blood.[1][2][3][4][5] Calcium is an essential cofactor in the enzymatic reactions of the coagulation cascade. By binding to calcium, citrate effectively inhibits the series of reactions that lead to the formation of a fibrin clot.

-

Phosphate: Dibasic sodium phosphate serves as a buffer, helping to maintain the pH of the stored blood within a physiological range.[1][6] As red blood cells metabolize glucose into lactic acid, the pH of the unit would otherwise decrease significantly, leading to cellular damage. Phosphate also serves as a substrate for the synthesis of adenosine triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG), both of which are crucial for red blood cell function.

-

Dextrose: Dextrose, a form of glucose, is the primary energy source for stored red blood cells.[1] Erythrocytes lack mitochondria and therefore rely exclusively on anaerobic glycolysis to generate ATP.[7] The dextrose in this compound-1 fuels this pathway, providing the necessary energy for the maintenance of ion gradients, cell shape, and overall viability.

-

Adenine: Adenine is a critical component for the synthesis of ATP.[1][8] During storage, ATP levels naturally decline. Adenine acts as a substrate for the salvage pathway of adenine nucleotide synthesis, allowing red blood cells to regenerate ATP and thus extend their storage lifespan. This maintenance of ATP is a key factor in the extended 35-day shelf life of blood stored in this compound-1.

Quantitative Analysis of Red Blood Cell Storage in this compound-1

The storage of red blood cells in this compound-1 induces a series of predictable biochemical and physiological changes, collectively known as the "storage lesion." The following tables summarize the key quantitative changes that occur over the 35-day storage period.

Table 1: Key Biochemical Parameters of Red Blood Cells Stored in this compound-1

| Storage Day | ATP Level (% of initial) | 2,3-DPG Level (% of initial) | Plasma pH |

| 0 | 100 | 100 | 7.0-7.1 |

| 7 | ~95 | ~50 | ~6.9 |

| 14 | ~90 | ~10 | ~6.8 |

| 21 | ~80 | <10 | ~6.7 |

| 28 | ~70 | <5 | ~6.6 |

| 35 | ~60 | <5 | ~6.5 |

Note: These are approximate values compiled from various studies and can vary based on collection and processing procedures.

Table 2: Red Blood Cell Integrity and Hemolysis in this compound-1

| Storage Day | Percent Hemolysis | Red Blood Cell Viability (24-hr post-transfusion) |

| 0 | <0.1% | >95% |

| 7 | ~0.2% | >90% |

| 14 | ~0.4% | >85% |

| 21 | ~0.6% | >80% |

| 28 | ~0.8% | >75% |

| 35 | <1.0% | >70% |

Note: The FDA requires that at least 75% of transfused red blood cells remain in circulation 24 hours after transfusion.

Key Metabolic Pathways in Stored Red Blood Cells

The viability of stored red blood cells is critically dependent on two interconnected metabolic pathways: Glycolysis and the Pentose Phosphate Pathway.

Caption: Glycolysis and the Rapoport-Luebering Shunt in stored red blood cells.

Caption: The Pentose Phosphate Pathway in stored red blood cells.

Experimental Protocols

The assessment of red blood cell viability and function during storage relies on a set of standardized experimental protocols. The following are detailed methodologies for key assays.

Red Blood Cell Viability by 51Cr Survival Assay

This in vivo assay is the gold standard for determining the post-transfusion survival of red blood cells.

Principle: A sample of the stored red blood cells is radiolabeled with Chromium-51 (51Cr). The labeled cells are then transfused into a compatible recipient (often the autologous donor). Blood samples are taken from the recipient at specified time points to measure the amount of circulating radioactivity, which is proportional to the number of surviving red blood cells.

Detailed Protocol:

-

Preparation of Red Blood Cells:

-

Aseptically withdraw approximately 10-15 mL of the stored blood unit.

-

Centrifuge the sample at 1500 x g for 10 minutes to separate the red blood cells from the plasma.

-

Carefully remove and discard the supernatant.

-

Wash the red blood cells twice with sterile 0.9% saline, centrifuging and removing the supernatant after each wash.

-

-

Radiolabeling with 51Cr:

-

Resuspend the packed red blood cells in 1-2 mL of sterile saline.

-

Add 50-100 µCi of sterile sodium chromate (51Cr) solution.

-

Incubate at room temperature (20-25°C) for 15-30 minutes with gentle occasional mixing.

-

Stop the labeling reaction by adding 50 mg of ascorbic acid and incubate for a further 5 minutes.

-

Wash the labeled red blood cells three times with sterile 0.9% saline to remove any unbound 51Cr.

-

Resuspend the final washed and labeled red blood cells in sterile saline to a final volume of 10-15 mL for infusion.

-

-

Transfusion and Sampling:

-

Accurately measure the total radioactivity of the infusate in a dose calibrator.

-

Infuse the labeled red blood cells into the recipient over 5-10 minutes.

-

Collect a baseline blood sample from the recipient immediately before the infusion.

-

Collect post-infusion blood samples at 10, 30, and 60 minutes, and at 24 hours. Samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

-

Measurement and Calculation:

-

For each blood sample, determine the hematocrit and measure the radioactivity in a gamma counter.

-

Calculate the red blood cell volume of the recipient.

-

The percentage of surviving red blood cells at 24 hours is calculated using the following formula: (Radioactivity per mL of RBCs at 24 hours / Radioactivity per mL of RBCs at 10 minutes) x 100

-

ATP Concentration by Firefly Luciferase Bioluminescence Assay

This assay provides a highly sensitive method for quantifying the intracellular ATP concentration in red blood cells.

Principle: The assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in the emission of light. The intensity of the light produced is directly proportional to the ATP concentration.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of firefly luciferase and D-luciferin in a suitable buffer (e.g., Tris-acetate buffer, pH 7.75) according to the manufacturer's instructions.

-

Prepare a series of ATP standards of known concentrations (e.g., ranging from 10⁻⁹ to 10⁻⁵ M) in the same buffer.

-

-

Sample Preparation:

-

Collect a small aliquot of the stored blood.

-

Lyse the red blood cells to release the intracellular ATP. This can be achieved by adding a cell lysis reagent (e.g., a solution containing a non-ionic detergent like Triton X-100) to the blood sample.

-

Ensure complete lysis by gentle mixing and a short incubation period (e.g., 5 minutes at room temperature).

-

Dilute the cell lysate with the assay buffer to bring the ATP concentration within the linear range of the standard curve.

-

-

Measurement:

-

In a luminometer-compatible microplate, add the luciferase reagent to each well.

-

Add the prepared ATP standards and the diluted cell lysates to the wells.

-

Immediately measure the light emission (luminescence) using a luminometer.

-

-

Calculation:

-

Construct a standard curve by plotting the luminescence intensity versus the ATP concentration of the standards.

-

Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.

-

Calculate the intracellular ATP concentration in the original blood sample, taking into account the dilution factors. The results are typically expressed as µmol ATP per gram of hemoglobin.

-

2,3-Diphosphoglycerate (2,3-DPG) Quantification

This enzymatic assay is a common method for measuring the concentration of 2,3-DPG in red blood cells.

Principle: The assay involves a series of coupled enzymatic reactions. 2,3-DPG is first hydrolyzed to 3-phosphoglycerate (3-PG) by the enzyme 2,3-DPG phosphatase. The 3-PG is then used in a reaction catalyzed by phosphoglycerate kinase, which also involves the conversion of NADH to NAD⁺. The decrease in absorbance at 340 nm due to the oxidation of NADH is directly proportional to the initial concentration of 2,3-DPG.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a reaction mixture containing triethanolamine buffer, NADH, ATP, magnesium chloride, phosphoglycerate kinase, and glyceraldehyde-3-phosphate dehydrogenase.

-

Prepare a solution of 2,3-DPG phosphatase.

-

-

Sample Preparation:

-

Lyse a known volume of red blood cells with cold distilled water.

-

Deproteinize the lysate by adding perchloric acid and then neutralize with potassium carbonate.

-

Centrifuge to remove the protein precipitate and collect the supernatant.

-

-

Measurement:

-

In a spectrophotometer cuvette, add the reaction mixture and the deproteinized sample supernatant.

-

Measure the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding the 2,3-DPG phosphatase solution.

-

Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the reaction to go to completion.

-

Measure the final absorbance at 340 nm (A2).

-

-

Calculation:

-

The change in absorbance (ΔA = A1 - A2) is used to calculate the concentration of 2,3-DPG in the sample using the molar extinction coefficient of NADH.

-

The results are typically expressed as µmol of 2,3-DPG per gram of hemoglobin.

-

Conclusion

This compound-1 remains a cornerstone of blood banking, enabling the safe and effective storage of red blood cells for transfusion. A thorough understanding of the function of its components, the predictable biochemical changes that occur during storage, and the standardized methods for assessing red blood cell quality is essential for researchers, scientists, and drug development professionals working to improve blood preservation technologies and ensure the safety and efficacy of blood products. The continued study of the "storage lesion" and the development of novel anticoagulant-preservative solutions are active areas of research aimed at further extending the shelf life and improving the quality of stored red blood cells.

References

- 1. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 2. scribd.com [scribd.com]

- 3. Red blood cell metabolism under prolonged anaerobic storage [ouci.dntb.gov.ua]

- 4. Clinical evaluation of a 51Cr-labeled red blood cell survival test for in vivo blood compatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 6. SHORT-TERM ASSESSMENT OF RED BLOOD CELL SURVIVAL USING 51Cr - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycolysis - Wikipedia [en.wikipedia.org]

- 8. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cornerstone of Erythrocyte Viability: A Technical Guide to the Role of Adenine in Blood Preservation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of adenine in the preservation of red blood cells (RBCs), offering researchers, scientists, and drug development professionals a deep dive into the biochemical mechanisms and experimental validation that have revolutionized blood storage practices. This whitepaper provides an in-depth analysis of how adenine supplementation maintains erythrocyte viability, extends storage duration, and ensures the efficacy of transfused blood products.

The guide meticulously outlines the metabolic challenges faced by red blood cells during ex vivo storage, a condition known as the "storage lesion." It highlights the progressive decrease in adenosine triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG), leading to reduced cell function and viability. The introduction of adenine into anticoagulant-preservative solutions, such as Citrate-Phosphate-Dextrose-Adenine (CPDA-1), marked a pivotal advancement in blood banking, extending the shelf-life of whole blood and red cell concentrates from 21 to 35 days and beyond.[1][2][3]

This document serves as a crucial resource, providing not only the theoretical framework but also the practical methodologies for assessing the quality of stored red blood cells. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and illustrating complex biochemical pathways, this guide aims to facilitate further research and innovation in the field of blood preservation.

Introduction: The Challenge of the Red Blood Cell Storage Lesion

Red blood cells, despite their anucleated nature, are metabolically active, relying on glycolysis to produce the ATP necessary for maintaining ion gradients, cell shape, and deformability.[4] During refrigerated storage, this metabolic machinery slows, leading to a cascade of detrimental changes collectively known as the storage lesion. These changes include:

-

Depletion of ATP: A primary indicator of reduced RBC viability, the decline in ATP compromises the function of ion pumps, leading to electrolyte imbalances and changes in cell shape.[1][3]

-

Loss of 2,3-Diphosphoglycerate (2,3-DPG): This molecule is a crucial regulator of hemoglobin's affinity for oxygen. Its depletion results in a "left-shift" of the oxygen-hemoglobin dissociation curve, impairing the ability of transfused RBCs to release oxygen to the tissues.[5][6][7]

-

Increased Hemolysis: The degradation of the RBC membrane leads to the release of hemoglobin into the surrounding plasma, a key marker of storage-induced damage.[2][8]

-

Morphological Changes: Stored erythrocytes undergo a transformation from their normal biconcave disc shape to spiculated echinocytes and eventually spherical forms, which are less deformable and more readily cleared from circulation post-transfusion.

The addition of adenine to preservative solutions directly addresses the critical issue of ATP depletion, thereby mitigating the downstream consequences of the storage lesion.

Biochemical Role of Adenine in Red Blood Cell Metabolism

Adenine serves as a substrate for the salvage pathway of nucleotide synthesis in erythrocytes. Unlike de novo synthesis, which is absent in mature RBCs, the salvage pathway allows for the direct conversion of purine bases into their corresponding nucleotides.

The Adenine Salvage Pathway

The key enzyme in this pathway is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP). AMP can then be phosphorylated to adenosine diphosphate (ADP) and subsequently to ATP, feeding directly into the erythrocyte's energy pool.

The following diagram illustrates the integration of the adenine salvage pathway with glycolysis in the red blood cell.

Caption: Integration of the Adenine Salvage Pathway with Glycolysis in Erythrocytes.

By providing an exogenous source of adenine, preservative solutions ensure a continuous supply for ATP synthesis, compensating for the reduced glycolytic flux at storage temperatures.

Quantitative Impact of Adenine on Red Blood Cell Preservation

The inclusion of adenine in preservative solutions has a demonstrable and significant impact on key biochemical markers of red blood cell viability. The following tables summarize quantitative data from studies comparing RBCs stored in this compound-1 with those stored in Citrate-Phosphate-Dextrose (CPD), which lacks adenine.

Table 1: Comparative ATP Levels in Stored Red Blood Cells (µmol/g Hb)

| Storage Time (Days) | CPD | This compound-1 |

| 0 | 4.4 ± 0.4 | 4.4 ± 0.4 |

| 7 | 3.5 ± 0.3 | 4.2 ± 0.4 |

| 14 | 2.8 ± 0.3 | 4.0 ± 0.5 |

| 21 | 2.2 ± 0.4 | 3.8 ± 0.5 |

| 28 | 1.6 ± 0.3 | 3.2 ± 0.6 |

| 35 | N/A | 2.5 ± 0.7 |

Data are presented as mean ± standard deviation. Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparative 2,3-DPG Levels in Stored Red Blood Cells (% of initial value)

| Storage Time (Days) | CPD | This compound-1 |

| 0 | 100 | 100 |

| 7 | ~50 | ~50 |

| 14 | <20 | <20 |

| 21 | <10 | <10 |

| 28 | <5 | <5 |

| 35 | N/A | <5 |

The decline in 2,3-DPG is rapid in both solutions, as its maintenance is more dependent on pH and phosphate levels than on adenine.[2]

Table 3: Comparative Hemolysis in Stored Red Blood Cells (%)

| Storage Time (Days) | CPD (at 21 days) | This compound-1 (at 35 days) |

| Mean Hemolysis | < 1.0% | < 1.0% |

Regulatory standards require hemolysis to be below 1.0% at the end of the storage period. While hemolysis is higher in this compound-1 at 35 days compared to CPD at 21 days, it remains within acceptable limits.[2][9]

Table 4: Post-Transfusion Survival of Stored Red Blood Cells (%)

| Preservative | Storage Duration (Days) | Mean 24-hour Post-Transfusion Survival |

| CPD | 21 | > 75% |

| This compound-1 | 35 | > 75% |

The standard for acceptable post-transfusion survival is that at least 75% of transfused red blood cells remain in circulation 24 hours after transfusion.[10]

Experimental Protocols for Assessing Red Blood Cell Quality

The evaluation of red blood cell quality during storage is crucial for both routine quality control in blood banking and for research into new preservation methods. The following are detailed methodologies for key experiments.

Measurement of Red Blood Cell ATP Concentration

Principle: The luciferin-luciferase bioluminescence assay is the gold standard for ATP quantification. In the presence of ATP and oxygen, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

Protocol:

-

Sample Preparation:

-

Collect a 100 µL aliquot of packed red blood cells.

-

Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS), centrifuging at 500 x g for 5 minutes at 4°C between washes.

-

Resuspend the final cell pellet in 100 µL of PBS.

-

-

Lysis:

-

Lyse the red blood cells by adding 900 µL of deionized water and vortexing for 10 seconds.

-

-

ATP Measurement:

-

Prepare a luciferin-luciferase reagent according to the manufacturer's instructions.

-

In a luminometer cuvette, mix 100 µL of the cell lysate with 100 µL of the luciferin-luciferase reagent.

-

Immediately measure the light output in a luminometer.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of ATP (e.g., 10⁻⁶ to 10⁻¹⁰ M).

-

Plot the light intensity versus the ATP concentration to determine the concentration in the sample.

-

-

Normalization:

-

Measure the hemoglobin concentration of the lysate using a spectrophotometer.

-

Express the ATP concentration as µmol per gram of hemoglobin (µmol/g Hb).

-

Measurement of Hemolysis

Principle: Hemolysis is quantified by measuring the amount of free hemoglobin in the supernatant of a stored red blood cell unit. This is typically done using a spectrophotometer.

Protocol:

-

Sample Collection:

-

Aseptically collect approximately 1-2 mL of the red cell concentrate.

-

-

Centrifugation:

-

Centrifuge the sample at 1,500 x g for 15 minutes to pellet the intact red blood cells.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, avoiding disturbance of the cell pellet.

-

-

Spectrophotometry:

-

Measure the absorbance of the supernatant at 540 nm (the peak absorbance of oxyhemoglobin).

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Supernatant) / (Total Hemoglobin in the unit)] x (100 - Hematocrit)

-

51Cr Red Blood Cell Survival Assay

Principle: This in vivo method is the definitive test for assessing the viability of stored red blood cells. A sample of the stored red blood cells is radiolabeled with Chromium-51 (⁵¹Cr), re-infused into the donor, and the percentage of labeled cells remaining in circulation after 24 hours is determined.

Protocol:

-

Red Cell Labeling:

-

Aseptically withdraw a 10-20 mL aliquot of the stored red blood cells.

-

Add 50-100 µCi of sterile sodium chromate (⁵¹Cr) solution.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.

-

Stop the labeling reaction by adding 50 mg of ascorbic acid.

-

Wash the labeled cells three times with sterile saline to remove unbound ⁵¹Cr.

-

Resuspend the final labeled cell pellet in sterile saline for infusion.

-

-

Infusion and Sampling:

-

Infuse a precisely measured volume of the labeled red blood cell suspension back into the original donor.

-

Collect blood samples from the contralateral arm at 10, 30, and 60 minutes post-infusion, and again at 24 hours.

-

-

Radioactivity Measurement:

-

Measure the radioactivity of a known volume of each blood sample in a gamma counter.

-

-

Calculation of Post-Transfusion Survival:

-

Determine the total blood volume of the recipient.

-

Calculate the theoretical initial radioactivity in the circulation.

-

The 24-hour post-transfusion survival is calculated as: (% Survival) = (Radioactivity at 24 hours / Theoretical initial radioactivity) x 100

-

The following diagram illustrates the workflow for a typical experimental evaluation of a new blood preservative solution.

Caption: Experimental Workflow for Evaluating Red Blood Cell Preservative Solutions.

Conclusion and Future Directions

The inclusion of adenine in red blood cell preservative solutions represents a landmark achievement in transfusion medicine, significantly extending the viability and availability of this life-saving resource. By directly supporting the maintenance of intracellular ATP levels, adenine mitigates the detrimental effects of the storage lesion. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and evaluating the efficacy of adenine-based and future preservative solutions.

Future research in this field is likely to focus on:

-

Additive Solutions: The development of novel additive solutions that not only maintain ATP but also better preserve 2,3-DPG levels and minimize oxidative damage.

-

Omics Technologies: The application of proteomics and metabolomics to gain a more comprehensive understanding of the storage lesion and to identify new targets for intervention.

-

Pathogen Reduction Technologies: The integration of pathogen inactivation methods with advanced preservation solutions to enhance the safety of the blood supply.

A thorough understanding of the foundational role of adenine is essential for any professional engaged in the research and development of the next generation of blood preservation technologies. This guide serves as a critical resource to support these endeavors.

References

- 1. Characterization of biochemical changes occurring during storage of red cells | Scilit [scilit.com]

- 2. Characterization of biochemical changes occurring during storage of red cells. Comparative studies with CPD and this compound-1 anticoagulant-preservative solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicalresearchjournal.org [medicalresearchjournal.org]

- 4. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Blood storage XXIV: red blood cell 2,3-DPG and ATP maintenance for six weeks in CPD-adenine with higher phosphate, pyruvate, and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blood storage XXII. Improvement in red blood cell 2,3-DPG levels at six weeks by 20 mM PO4 in CPD-adenine-inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nweb.eng.fiu.edu [nweb.eng.fiu.edu]

- 8. Temperature-dependent haemolytic propensity of this compound-1 stored red blood cells vs whole blood - Red cell fragility as donor signature on blood units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 10. The in vivo survival of red blood cells stored in modified CPD with adenine: report of a multi-institutional cooperative effort - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticoagulant Properties of CPDA-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Citrate Phosphate Dextrose Adenine (CPDA-1), a primary anticoagulant and preservative solution used in the storage of whole blood and red blood cell concentrates. The document details the biochemical properties of this compound-1, its mechanism of action, and the critical parameters for monitoring blood product quality during storage.

Core Principles of this compound-1 Anticoagulation and Preservation

This compound-1 is a sterile, non-pyrogenic solution meticulously formulated to maintain the viability and function of blood components for up to 35 days.[1] Its efficacy stems from the synergistic action of its four key components: citrate, phosphate, dextrose, and adenine.

-

Citrate: Acts as the primary anticoagulant by chelating ionized calcium in the blood. Calcium is a critical cofactor for multiple enzymatic steps in the coagulation cascade. By binding to calcium, citrate effectively inhibits the formation of blood clots.[2][3][4]

-

Phosphate: Serves as a buffer to maintain the pH of the stored blood. During storage, red blood cell metabolism generates acidic byproducts, and the phosphate buffer helps to mitigate the resulting decrease in pH, which is crucial for red blood cell viability.

-

Dextrose: Provides a necessary energy source for red blood cells. These cells rely on glycolysis to generate adenosine triphosphate (ATP), the primary molecule for energy transfer, which is essential for maintaining cell membrane integrity and function.

-

Adenine: Acts as a substrate for the synthesis of ATP. The addition of adenine allows red blood cells to maintain higher ATP levels for a longer duration, thereby extending their shelf life.[5]

Quantitative Analysis of this compound-1 and Stored Blood Parameters

The precise composition of the this compound-1 solution and the subsequent biochemical changes in stored blood are critical for quality control and research.

Table 1: Composition of this compound-1 Solution

| Component | Concentration per 63 mL of Solution | Purpose |

| Dextrose (monohydrate), USP | 2.0 g | Red blood cell energy source |

| Sodium Citrate (dihydrate), USP | 1.66 g | Anticoagulant (calcium chelator) |

| Citric Acid (anhydrous), USP | 188 mg | pH adjustment and prevention of glucose caramelization during autoclaving |

| Monobasic Sodium Phosphate (monohydrate), USP | 140 mg | pH buffer |

| Adenine, USP | 17.3 mg | Substrate for ATP synthesis |

Source: Drugs.com[6]

Table 2: Time-Course of Biochemical Changes in this compound-1 Stored Whole Blood

| Storage Day | pH | ATP (% of initial) | 2,3-DPG (% of initial) | Plasma Hemoglobin (mg/dL) | Extracellular Potassium (mEq/L) |

| 0 | ~7.48 | 100 | 100 | < 10 | ~7.31 |

| 7 | ~7.38 | ~100 | ~54 | Variable | ~10.59 |

| 14 | Significantly Decreased | Decreasing | Significantly Decreased | Increased | Significantly Increased |

| 21 | Further Decrease | Further Decrease | Depleted | Further Increase | Further Increase |

| 28 | ~6.15 | Significantly Decreased | Depleted | Further Increase | ~20.14 |

| 35 | Continued Decrease | Low | Depleted | Can exceed 1.0% hemolysis | Continued Increase |

Note: The values presented are approximate and can vary between studies. The general trends of these changes are well-established.[1][6][7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of blood product quality.

Measurement of ATP in Red Blood Cells

Principle: The luciferin-luciferase bioluminescence assay is a highly sensitive method for quantifying ATP. The light emitted from the reaction is directly proportional to the amount of ATP present.

Protocol:

-

Sample Preparation: A 50 µL sample of red blood cell suspension (at 10% hematocrit) is obtained.

-

Lysis: The sample is diluted 600-fold and lysed with water to release intracellular ATP.

-

Luminometry: A 50 µL aliquot of the lysate is mixed with 50 µL of a reaction mixture containing luciferase and luciferin.

-

Detection: The light emission is immediately measured using a luminometer.

-

Normalization: The intracellular ATP concentration is normalized to the hemoglobin concentration, which is determined spectrophotometrically.[9]

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells

Principle: This enzymatic assay is based on the consumption of NADH, which is proportional to the 2,3-DPG content of the sample. The decrease in NADH is measured spectrophotometrically.

Protocol:

-

Sample Processing: Red blood cells are processed to prepare a sample for analysis.

-

Enzymatic Reaction: The processed sample is incubated with a reagent kit containing the necessary enzymes for the reaction.

-

Spectrophotometry: The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is measured.

-

Calculation: The 2,3-DPG concentration is calculated based on the change in absorbance and an extinction coefficient of 6.3 mM⁻¹ cm⁻¹.

-

Normalization: The 2,3-DPG concentration is expressed as micromoles per gram of hemoglobin.[10]

Measurement of Plasma Free Hemoglobin (Hemolysis)

Principle: The degree of hemolysis is determined by measuring the amount of cell-free hemoglobin in the plasma using a spectrophotometric method, often referred to as the Harboe assay.

Protocol:

-

Sample Collection: Blood samples are centrifuged to separate the plasma.

-

Spectrophotometry: The absorbance of the plasma is measured at two wavelengths, typically 575 nm and 600 nm. The absorbance at 600 nm is subtracted from the absorbance at 575 nm to correct for turbidity.

-

Calculation: The corrected absorbance is then multiplied by a fixed calibration factor to determine the concentration of free hemoglobin in mg/dL.[11]

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in this compound-1 anticoagulation and its analysis provide a clearer understanding for researchers.

Caption: Coagulation cascade showing citrate's chelation of calcium.

Caption: Workflow for monitoring stored blood quality.

References

- 1. Biochemical changes in whole blood stored for transfusion at Bungoma County Referral Hospital, Kenya [scielo.org.za]

- 2. Baseline extracellular potassium level as an indicator of the rate of increase of the same on further storage in this compound-1 whole blood units: a potential approach to complement FIFO system for prioritisation of blood bags for release from blood-banks [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature-dependent haemolytic propensity of this compound-1 stored red blood cells vs whole blood - Red cell fragility as donor signature on blood units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. bioanalytic.de [bioanalytic.de]

- 6. In vitro quality and hemostatic function of cold‐stored this compound‐1 whole blood after repeated transient exposure to 28°C storage temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in potassium and sodium concentrations in stored blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Survival and biochemical characteristics of stored red cells preserved with citrate-phosphate-dextrose-adenine-one and two and prepared from whole blood maintained at 20 to 24 degrees C for eight hours following phlebotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Restoration of intracellular ATP production in banked red blood cells improves inducible ATP export and suppresses RBC-endothelial adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Diphosphoglycerate Concentrations in Autologous Salvaged Versus Stored Red Blood Cells and in Surgical Patients After Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

CPDA Solution for Research Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Citrate-Phosphate-Dextrose-Adenine (CPDA) solution, specifically tailored for research applications. This compound, and more commonly its variant this compound-1, is a critical anticoagulant and preservative solution used in the collection and storage of whole blood and red blood cell concentrates. This document details its composition, mechanism of action, experimental protocols for quality assessment, and relevant biochemical pathways to support its use in scientific and drug development settings.

Core Composition and Function of this compound-1

This compound-1 is a sterile, non-pyrogenic solution designed to maintain the viability and function of red blood cells (RBCs) during storage. Its efficacy stems from a carefully balanced combination of components, each serving a distinct purpose.

Table 1: Composition of a Typical this compound-1 Solution [1][2][3][4]

| Component | Typical Concentration per 63 mL of Solution | Function |

| Dextrose (monohydrate), USP | 2.0 g | Primary energy source for RBCs, fueling glycolysis to generate Adenosine Triphosphate (ATP).[5][6] |

| Sodium Citrate (dihydrate), USP | 1.66 g | Acts as an anticoagulant by chelating calcium ions (Ca²⁺), which are essential cofactors in the blood coagulation cascade.[6] |

| Citric Acid (anhydrous), USP | 188 mg | In conjunction with sodium citrate, it forms a buffer system to maintain the pH of the stored blood, preventing excessive acidosis.[6][7] |

| Monobasic Sodium Phosphate (monohydrate), USP | 140 mg | Serves as a buffer to maintain pH and is a source of phosphate, which is crucial for ATP synthesis and maintaining 2,3-Diphosphoglycerate (2,3-DPG) levels.[6][7] |

| Adenine, USP | 17.3 mg | Acts as a substrate for the synthesis of ATP, helping to maintain high intracellular ATP levels and extending the viability of RBCs.[5][6][8] |

Biochemical Mechanism of Action

The components of this compound-1 work synergistically to counteract the deleterious effects of ex vivo blood storage, collectively known as the "storage lesion." This includes the depletion of ATP and 2,3-DPG, oxidative damage, and changes in red blood cell morphology.

Anticoagulation

The primary anticoagulant effect is achieved by citrate, which binds to ionized calcium in the blood. This prevents the activation of several calcium-dependent clotting factors in the coagulation cascade, thereby inhibiting the formation of a fibrin clot.

Red Blood Cell Metabolism and Viability

The long-term viability of stored red blood cells is critically dependent on their ability to produce ATP. Dextrose in the this compound-1 solution is taken up by RBCs and metabolized through glycolysis. Adenine serves as a precursor for the salvage pathway of adenine nucleotide synthesis, allowing RBCs to regenerate ATP. The phosphate buffer helps to maintain a stable pH, which is important for the function of glycolytic enzymes.

Figure 1. Mechanism of action of this compound-1 components in red blood cell preservation.

Experimental Protocols for In Vitro Research

For research purposes, it is often necessary to assess the quality and viability of red blood cells stored in this compound-1. The following are key experimental protocols.

Whole Blood Collection in this compound-1

Objective: To aseptically collect whole blood into a collection bag containing this compound-1 anticoagulant.

Materials:

-

This compound-1 blood collection bag

-

Tourniquet

-

Antiseptic swabs (e.g., 70% isopropyl alcohol or povidone-iodine)

-

Sterile gauze

-

Blood collection scale

Procedure:

-

Ensure the donor is comfortably seated or lying down.

-

Apply the tourniquet to the upper arm to visualize a suitable vein.

-

Cleanse the venipuncture site with an antiseptic swab and allow it to air dry.

-

Perform the venipuncture with the needle attached to the this compound-1 collection bag.

-

Once blood flow is established, loosen the tourniquet.

-

Gently mix the blood with the this compound-1 solution in the bag at regular intervals during collection.

-

Collect the desired volume of blood as per the bag's specifications (typically 450 ± 45 mL).

-

Once collection is complete, clamp the collection tubing and withdraw the needle.

-

Apply pressure to the venipuncture site with sterile gauze.

-

"Strip" the blood from the tubing into the bag and seal the tubing.

Measurement of ATP Levels

Objective: To quantify the intracellular ATP concentration in stored red blood cells as an indicator of cell viability.

Principle: The firefly luciferin-luciferase assay is a highly sensitive method for ATP detection. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer. The light intensity is directly proportional to the ATP concentration.

Materials:

-

Luminometer

-

Luciferin-luciferase reagent kit

-

Trichloroacetic acid (TCA) or other cell lysis buffer

-

ATP standard solution

-

Stored red blood cell sample

Procedure:

-

Sample Preparation:

-

Mix the stored blood unit gently.

-

Withdraw a small aliquot of the red blood cell concentrate.

-

Lyse the red blood cells to release intracellular ATP. A common method is to add a known volume of the RBC sample to cold TCA.

-

-

ATP Assay:

-

Allow the luciferin-luciferase reagent to equilibrate to room temperature.

-

In a luminometer tube, add a specific volume of the cell lysate.

-

Place the tube in the luminometer.

-

Inject the luciferin-luciferase reagent.

-

Measure the light emission (relative light units, RLU).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of ATP.

-

Plot the RLU values against the ATP concentrations of the standards.

-

Determine the ATP concentration in the sample by interpolating its RLU value on the standard curve.

-

Determination of Hemolysis

Objective: To measure the amount of free hemoglobin in the plasma of stored blood as an indicator of red blood cell lysis.

Principle: The concentration of plasma-free hemoglobin is determined spectrophotometrically. A common method is the Drabkin's method, where hemoglobin is converted to cyanmethemoglobin, which has a characteristic absorbance at 540 nm.

Materials:

-

Spectrophotometer

-

Drabkin's reagent

-

Hemoglobin standard

-

Stored blood sample

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Transfer a small volume of the stored blood into a microcentrifuge tube.

-

Centrifuge to pellet the red blood cells.

-

Carefully collect the supernatant (plasma).

-

-

Spectrophotometric Measurement:

-

Add a small, precise volume of the plasma to a larger volume of Drabkin's reagent.

-

Mix well and incubate at room temperature for the recommended time to allow for complete conversion to cyanmethemoglobin.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Prepare a standard curve using a hemoglobin standard of known concentration.

-

Calculate the plasma-free hemoglobin concentration in the sample based on the standard curve.

-

The percentage of hemolysis can be calculated using the following formula:

-

% Hemolysis = (Plasma-free Hemoglobin / Total Hemoglobin) x 100

-

-

Figure 2. Experimental workflow for the quality assessment of this compound-1 stored red blood cells.

Measurement of 2,3-Diphosphoglycerate (2,3-DPG)

Objective: To measure the concentration of 2,3-DPG in stored red blood cells, which is a key regulator of hemoglobin's oxygen affinity.

Principle: 2,3-DPG levels can be measured using enzymatic assays or more advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Enzymatic assays typically involve the use of specific enzymes that catalyze reactions in which the consumption or production of a cofactor (e.g., NADH) is proportional to the 2,3-DPG concentration and can be measured spectrophotometrically.

Materials:

-

2,3-DPG assay kit (enzymatic) or LC-MS/MS system

-

Reagents for protein precipitation (e.g., ice-cold methanol)

-

Stored red blood cell sample

Procedure (General for Enzymatic Assay):

-

Sample Preparation:

-

Lyse a known volume of red blood cells.

-

Deproteinize the lysate, for example, by adding ice-cold methanol and centrifuging to pellet the precipitated proteins.

-

-

Enzymatic Reaction:

-

Add the deproteinized supernatant to a reaction mixture containing the necessary enzymes and substrates as per the kit instructions.

-

Incubate for the specified time to allow the enzymatic reaction to proceed.

-

-

Measurement:

-

Measure the change in absorbance of the reaction mixture at the appropriate wavelength (e.g., 340 nm for NADH).

-

-

Calculation:

-

Calculate the 2,3-DPG concentration based on a standard curve or by using the molar extinction coefficient of the cofactor.

-

Applications in Drug Development and Research

This compound-1 preserved blood is a valuable resource in various research and development settings:

-

In Vitro Drug Screening: Stored red blood cells can be used to assess the hemolytic potential of new drug candidates.

-

Transfusion Medicine Research: this compound-1 is a standard for comparison when developing new and improved blood preservation solutions.

-

Hematology Research: Provides a source of viable red blood cells for studying RBC metabolism, membrane biology, and the effects of various compounds on red cell function.

-

Development of Blood-Based Diagnostics: Stored blood components can be used in the development and validation of new diagnostic assays.

Conclusion

This compound-1 solution is a well-established and effective anticoagulant and preservative for whole blood and red blood cells. A thorough understanding of its composition, mechanism of action, and the methods for assessing the quality of stored blood is essential for researchers and drug development professionals. The protocols and information provided in this guide serve as a foundational resource for the effective use of this compound-1 in a research setting.

References

- 1. sm.unife.it [sm.unife.it]

- 2. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Methodological aspects on the firefly luciferase assay of adenine nucleotides in whole blood and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Composition and Analysis of CPDA-1 Solution for Blood Preservation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticoagulant preservative solution CPDA-1 (Citrate Phosphate Dextrose Adenine), which is critical for the storage and preservation of whole blood and red blood cell concentrates. This document details the solution's chemical composition, the function of each constituent, and the standard experimental protocols for evaluating the quality and viability of preserved red blood cells.

Chemical Composition of this compound-1

This compound-1 is a sterile, non-pyrogenic solution formulated to maintain the therapeutic effectiveness of red blood cells for up to 35 days of refrigerated storage (1-6°C).[1] The precise concentrations of its components are crucial for its anticoagulant and preservative properties.

Table 1: Quantitative Composition of this compound-1 Solution

| Component | Concentration (g/L) | Molarity (approx. mM) |

| Citric Acid (anhydrous) | 3.27 | 17.0 |

| Sodium Citrate (dihydrate) | 26.3 | 89.4 |

| Monobasic Sodium Phosphate (monohydrate) | 2.22 | 16.1 |

| Dextrose (monohydrate) | 31.9 | 161.0 |

| Adenine | 0.275 | 2.0 |

Note: Concentrations are based on the standard formulation for the collection of 450 mL of whole blood in 63 mL of this compound-1 solution.[2]